1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine
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Overview
Description
1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a fluorophenyl group and a phenylbutyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine typically involves the reaction of 4-fluoroaniline with 1-(3-chloropropyl)-4-phenylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers have investigated the compound’s interactions with biological systems, including its binding affinity to certain receptors and enzymes.
Medicine: The compound has shown potential as a lead compound for the development of new pharmaceuticals. Its pharmacological properties are being explored for the treatment of various medical conditions.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine can be compared to other piperazine derivatives, such as:
1-(4-chlorophenyl)-4-(3-phenylbutyl)piperazine: Similar in structure but with a chlorine atom instead of a fluorine atom.
1-(4-methylphenyl)-4-(3-phenylbutyl)piperazine: Contains a methyl group instead of a fluorine atom.
1-(4-bromophenyl)-4-(3-phenylbutyl)piperazine: Contains a bromine atom instead of a fluorine atom.
These similar compounds share structural similarities but may exhibit different chemical and biological properties due to the presence of different substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-phenylbutyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-17(18-5-3-2-4-6-18)11-12-22-13-15-23(16-14-22)20-9-7-19(21)8-10-20/h2-10,17H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQMDLKARMLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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